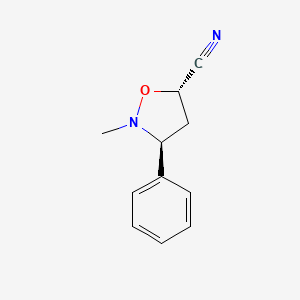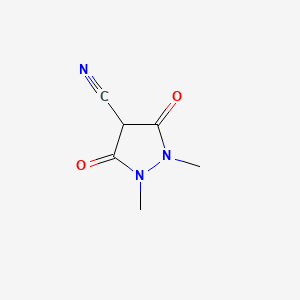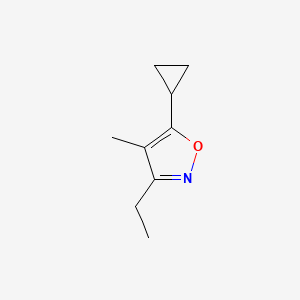
4-Amino-2-iodobenzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-2-iodobenzoyl chloride is an organic compound with the molecular formula C7H5ClINO. It is a derivative of benzoic acid, where the benzene ring is substituted with an amino group at the 4-position and an iodine atom at the 2-position, along with a chloride group attached to the carbonyl carbon. This compound is of significant interest in organic synthesis and various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-2-iodobenzoyl chloride typically involves the iodination of 4-aminobenzoic acid followed by the conversion of the resulting 4-amino-2-iodobenzoic acid to its corresponding acid chloride. The iodination can be achieved using iodine and an oxidizing agent such as nitric acid. The conversion to the acid chloride is commonly performed using thionyl chloride (SOCl2) under reflux conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the reagents and reaction conditions efficiently .
Análisis De Reacciones Químicas
Types of Reactions: 4-Amino-2-iodobenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The iodine atom can be involved in oxidation or reduction reactions, altering the oxidation state of the compound.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Thionyl Chloride (SOCl2): Used for converting carboxylic acids to acid chlorides.
Palladium Catalysts: Employed in coupling reactions.
Oxidizing Agents: Such as nitric acid for iodination.
Major Products Formed:
Substituted Benzoic Acids: Depending on the nucleophile used in substitution reactions.
Coupled Products: Involving the formation of new carbon-carbon bonds in coupling reactions.
Aplicaciones Científicas De Investigación
4-Amino-2-iodobenzoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the modification of biomolecules for studying biological processes.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other functional materials.
Mecanismo De Acción
The mechanism of action of 4-amino-2-iodobenzoyl chloride largely depends on its application. In organic synthesis, it acts as an electrophile due to the presence of the carbonyl chloride group, facilitating nucleophilic substitution reactions. The iodine atom can participate in various oxidative processes, while the amino group can engage in hydrogen bonding and other interactions .
Comparación Con Compuestos Similares
2-Iodobenzoyl Chloride: Similar structure but lacks the amino group.
4-Iodobenzoyl Chloride: Similar structure but lacks the amino group at the 4-position.
4-Amino-2-chlorobenzoyl Chloride: Similar structure but has a chlorine atom instead of iodine.
Uniqueness: 4-Amino-2-iodobenzoyl chloride is unique due to the presence of both an amino group and an iodine atom on the benzene ring, which imparts distinct reactivity and properties compared to its analogs. This combination allows for versatile applications in various fields of research and industry .
Propiedades
Fórmula molecular |
C7H5ClINO |
|---|---|
Peso molecular |
281.48 g/mol |
Nombre IUPAC |
4-amino-2-iodobenzoyl chloride |
InChI |
InChI=1S/C7H5ClINO/c8-7(11)5-2-1-4(10)3-6(5)9/h1-3H,10H2 |
Clave InChI |
QHAWVNYCKYMZKD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1N)I)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-(Methylthio)benzo[d]oxazol-4-yl)ethanone](/img/structure/B12879023.png)
![1-[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]ethanone](/img/structure/B12879027.png)


![N-[1-(furan-2-ylmethylcarbamothioyl)piperidin-4-yl]benzamide](/img/structure/B12879049.png)









